2-Isopropenylnaphthalene

Polymer Chemistry Thermoplastics Photoresists

2-Isopropenylnaphthalene (2-IPN) enables precision polymer synthesis unavailable with 2-vinylnaphthalene or α-methylstyrene. Its low ceiling temperature (23.9°C) drives controlled living anionic polymerization, yielding block copolymers with Mw/Mn 1.08–1.25 and homopolymers with Tg >220°C. In semiconductor photoresists, 2-IPN-based copolymers deliver 0.5 µm resolution, high dry-etch resistance, and Tg 230–240°C — outperforming polystyrene resists. Its copolymerization with styrene uniquely prevents depolymerization via in-situ capping. Select ≥98% GC purity for reproducible results. For R&D, pilot, or bulk orders, request a quotation.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 3710-23-4
Cat. No. B1580880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropenylnaphthalene
CAS3710-23-4
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3
InChIKeyANCUXNXTHQXICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropenylnaphthalene (CAS 3710-23-4) Procurement Guide: Technical Specifications and Applications for Polymer and Photoresist Research


2-Isopropenylnaphthalene (CAS 3710-23-4) is a naphthalene derivative featuring an isopropenyl group at the 2-position, with the molecular formula C13H12 and a molecular weight of 168.24 g/mol [1]. The compound is a solid at room temperature with a melting point of 55-56 °C and a boiling point of 155 °C at 11 Torr [2]. This monomer is notable for its use in anionic and radical polymerizations to produce specialty polymers with high thermal stability and unique optical properties, making it a key building block for advanced materials in semiconductor photoresists, thermoplastic elastomers, and fluorescent probes [3].

Why Generic Naphthalene Monomers Cannot Replace 2-Isopropenylnaphthalene in High-Performance Polymer and Photoresist Applications


Generic substitution of 2-isopropenylnaphthalene (2-IPN) with other naphthalene monomers or aromatic vinyl compounds is not feasible due to its unique combination of a low ceiling temperature (23.9 °C) that enables controlled anionic polymerization, a rigid naphthalene side group that imparts exceptionally high glass transition temperatures (Tg) exceeding 220 °C in homopolymers, and a reactivity profile that differs fundamentally from both vinyl analogs (e.g., 2-vinylnaphthalene) and non-naphthalene alternatives (e.g., α-methylstyrene) [1]. Furthermore, its copolymerization behavior with styrene is distinct, as styrene acts as an in-situ capping agent to prevent depolymerization, a feature not observed with other naphthalene monomers [2]. These thermodynamic and kinetic properties directly govern polymer molecular weight control, thermal stability, and processability, rendering 2-IPN irreplaceable in applications requiring precise polymer architecture or high-temperature performance [3].

2-Isopropenylnaphthalene (CAS 3710-23-4) Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Glass Transition Temperature (Tg) of Poly(2-isopropenylnaphthalene) vs. Polystyrene and Poly(α-methylstyrene) for High-Temperature Applications

The homopolymer of 2-isopropenylnaphthalene (poly-2-IPN) exhibits a glass transition temperature (Tg) of approximately 221-240 °C, which is substantially higher than that of polystyrene (Tg = 105 °C) and significantly exceeds the Tg of poly(α-methylstyrene), a common high-heat monomer [1]. This thermal advantage is retained in copolymers: a styrene/2-IPN copolymer with a 50/50 weight ratio exhibits a Tg of 130 °C, whereas a copolymer with 34 mol% 2-IPN content reaches 121 °C, demonstrating a tunable increase in thermal performance directly proportional to 2-IPN incorporation [2].

Polymer Chemistry Thermoplastics Photoresists

Ceiling Temperature (Tc) and Polymerization Thermodynamics: 2-Isopropenylnaphthalene vs. 2-Vinylnaphthalene

2-Isopropenylnaphthalene (2-IPN) has a ceiling temperature (Tc) of 23.9 °C, which dictates that polymerization is thermodynamically favorable only below this temperature [1]. In contrast, 2-vinylnaphthalene (2-VN), its closest structural analog, does not exhibit a low ceiling temperature and can be polymerized at significantly higher temperatures [2]. This fundamental thermodynamic distinction arises from the α-methyl substitution in 2-IPN, which introduces steric strain and reduces the enthalpy of polymerization. The equilibrium monomer concentration ([M]e) for 2-IPN at 5 °C is 0.42 mol/L, and the enthalpy (ΔH) and entropy (ΔS) of polymerization have been determined to be -6.7 kcal/mol and -24.3 cal/(mol·K), respectively [2].

Polymer Chemistry Anionic Polymerization Thermodynamics

Dry Etching Resistance in Photoresist Materials: 2-Isopropenylnaphthalene-Containing Polymers vs. Conventional Polystyrene-Based Resists

Polymers containing 2-isopropenylnaphthalene (2-IPN) as a comonomer exhibit significantly enhanced dry etching resistance compared to conventional polystyrene-based resists, a critical performance metric for high-resolution semiconductor patterning [1]. The high dry etching resistance is attributed to the presence of naphthalene rings, which are aromatic and provide superior plasma etch stability. In contrast, polystyrene, despite containing a single aromatic ring per repeat unit, suffers from a low Tg (105 °C) that leads to pattern degradation during etching, whereas poly-2-IPN maintains structural integrity at processing temperatures up to 230 °C [2]. The photoresist material described in the patent achieves high sensitivity to far-ultraviolet, X-ray, and electron beam radiation while maintaining etch resistance, enabling the fabrication of VLSI circuits with improved resolution [1].

Semiconductor Manufacturing Photoresists Lithography

Density and Solubility Parameter Comparison: Poly(2-isopropenylnaphthalene) vs. Poly(2-vinylnaphthalene)

The density and solubility parameters of poly(2-isopropenylnaphthalene) [poly(2-IPN)] and poly(2-vinylnaphthalene) [poly(2-VN)] have been determined and compared, revealing subtle but significant differences that impact polymer blend compatibility and solvent selection [1]. The density of poly(2-IPN) is 1.105 g/cm³, while poly(2-VN) has a slightly higher density of 1.108 g/cm³. The solubility parameter (δ) for poly(2-IPN) is 9.2 (cal/cm³)^(1/2), compared to 9.4 (cal/cm³)^(1/2) for poly(2-VN) [1]. These values, derived from group contribution methods, indicate that poly(2-IPN) is marginally less polar and exhibits slightly different solvent compatibility compared to its vinyl analog.

Polymer Physics Material Compatibility Blend Formulation

Heat Resistance Enhancement in ABS-Type Resins: 2-Isopropenylnaphthalene/α-Methylstyrene Copolymers vs. Conventional α-Methylstyrene Copolymers

Thermoplastic resin compositions containing 2-isopropenylnaphthalene (2-IPN) as a comonomer with α-methylstyrene (α-MeSt) and acrylonitrile (AN) exhibit significantly improved heat resistance compared to conventional α-MeSt/AN copolymers lacking 2-IPN [1]. The patent literature explicitly states that "the resulting composition is greatly increased in heat resistance as compared with α-MeSt-based copolymers not containing 2-IPN" [2]. Compositions typically incorporate 5-70% by weight of 2-IPN within the α-MeSt fraction, with total 2-IPN + α-MeSt content ranging from 40-85% by weight of the copolymer [3]. The enhanced heat distortion temperature enables these materials to compete with polycarbonate blends while maintaining the processability and impact resistance characteristic of ABS resins.

Engineering Thermoplastics ABS Resins Heat Distortion Temperature

Optimal Application Scenarios for 2-Isopropenylnaphthalene (CAS 3710-23-4) Based on Quantitative Performance Differentiation


High-Resolution Photoresist Formulations for VLSI Semiconductor Manufacturing

The combination of high dry etching resistance and elevated glass transition temperature (230-240 °C) makes 2-isopropenylnaphthalene-containing copolymers ideal for next-generation photoresist materials used in far-ultraviolet, X-ray, and electron beam lithography [1]. In this application, 2-IPN-based resists outperform conventional polystyrene-based materials (Tg = 105 °C) by maintaining pattern integrity during plasma etching without requiring substrate cooling, thereby improving throughput and reducing defect rates [2]. Procurement of 2-IPN for photoresist development is justified where resolution below 0.5 µm is required and where thermal budget management is critical.

Synthesis of Well-Defined Block Copolymers via Living Anionic Polymerization

The low ceiling temperature of 2-IPN (23.9 °C) and its ability to form stable 'living' polymer chain ends at -78 °C enable the precise synthesis of block copolymers with controlled segment lengths and narrow molecular weight distributions (Mw/Mn = 1.08-1.25) [1]. This capability is not available with 2-vinylnaphthalene, which lacks a low-temperature thermodynamic ceiling [2]. Researchers developing thermoplastic elastomers, nanostructured materials, or water-soluble fluorescent probes should select 2-IPN over 2-VN when precise macromolecular architecture control is required [3].

High-Heat ABS and Engineering Thermoplastic Formulations

Incorporation of 2-IPN into α-methylstyrene/acrylonitrile copolymers significantly enhances heat resistance beyond what is achievable with conventional α-MeSt-based copolymers [1]. These materials are particularly suited for automotive interior components, electronic device housings, and other applications where heat distortion temperatures exceeding 120 °C are required while maintaining ABS-like processability and impact strength [2]. Formulators seeking to replace polycarbonate blends with more cost-effective alternatives should evaluate 2-IPN-containing copolymers as a differentiated solution.

Fluorescent Probe and Energy Transfer Studies in Aqueous Polymer Systems

The naphthalene chromophore in 2-IPN enables the synthesis of water-soluble block copolymers (e.g., poly(2-IPN-b-methacrylic acid)) that function as fluorescent probes for studying electronic energy transfer and migration in polymer chains [1]. The unique photophysical properties of the naphthalene unit, combined with the ability to incorporate terminal fluorescent labels such as pyrene via anionic polymerization, make 2-IPN the monomer of choice for synthesizing model systems that mimic energy transfer in natural photosynthesis and biological macromolecules [2].

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